molecular formula C9H6FNO B105857 4-Fluorobenzoylacetonitrile CAS No. 4640-67-9

4-Fluorobenzoylacetonitrile

Cat. No. B105857
CAS RN: 4640-67-9
M. Wt: 163.15 g/mol
InChI Key: LOJBBLDAJBJVBZ-UHFFFAOYSA-N
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Description

4-Fluorobenzoylacetonitrile is a chemical compound that is part of the benzoylacetonitrile family, characterized by the presence of a fluorine atom on the benzene ring. While the provided papers do not directly discuss 4-fluorobenzoylacetonitrile, they do provide insights into the synthesis, structure, and applications of closely related fluorinated benzonitrile compounds. These compounds are of interest due to their potential applications in medicinal chemistry, as precursors for PET radioligands, and in the development of new pesticides .

Synthesis Analysis

The synthesis of fluorinated benzonitrile derivatives is a topic of significant interest. For instance, an improved synthesis method for a PET radioligand precursor, which involves a Sonogashira coupling with 3-bromo-5-fluorobenzonitrile, has been described, yielding the compound in 56% overall yield . Another study reports the synthesis of 2,4-dibromo-5-fluorobenzonitrile with an 81.5% yield, which may be used in synthesizing fluoroquinolone intermediates . Additionally, the synthesis of 4-fluorobenzonitrile has been achieved by fluorination of 4-chlorobenzonitrile with potassium fluoride, yielding an 89.5% product with high purity . These methods highlight the diverse synthetic routes available for fluorinated benzonitrile compounds.

Molecular Structure Analysis

The molecular structure of fluorinated benzonitrile derivatives has been elucidated using various analytical techniques. For example, the crystal structure of a novel inhibitor of hepatitis B was determined using single-crystal X-ray analysis, revealing its existence in a monoclinic P21/c space group . Another study confirmed the structure of a benzimidazole derivative through X-ray crystallographic studies, comparing the molecular structure observed in the crystal with optimized geometries . These analyses are crucial for understanding the spatial arrangement of atoms and the potential biological activity of these compounds.

Chemical Reactions Analysis

Fluorinated benzonitrile compounds can undergo various chemical reactions, which are essential for their application in different fields. The synthesis of 4-[(18)F]fluorobenzylamine from 4-[(18)F]fluorobenzonitrile through transition metal-assisted sodium borohydride reduction demonstrates the versatility of these compounds in forming new chemical entities . Such reactions are pivotal for the development of PET radiotracers and other pharmaceutical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzonitrile derivatives are influenced by the presence of the fluorine atom, which can affect the compound's reactivity, stability, and biological activity. For instance, the study of intermolecular interactions in the crystal of a hepatitis B inhibitor using Hirshfeld surface analysis provides insights into the compound's stability and potential interactions with biological targets . The successful synthesis of 3-fluoro-4-methylbenzonitrile, with its practical importance in the development of new pesticides, also underscores the significance of understanding these properties .

Scientific Research Applications

Antioxidant Activity in Thiazolidin-4-one Derivatives

4-Fluorobenzoylacetonitrile has been utilized in synthesizing thiazolidin-4-one derivatives. These compounds, derived from 4-fluorobenzaldehyde, have demonstrated promising antioxidant activity, highlighting the potential of 4-fluorobenzoylacetonitrile in the development of antioxidants (El Nezhawy et al., 2009).

Organic Solar Cells Development

This chemical has been used to create donor materials for bulk heterojunction organic solar cells (BHJ-OSCs). The presence of 4-fluorobenzoylacetonitrile in these donor materials significantly tuned the optical band gap and energy levels, contributing to the effective development of BHJ-OSCs with a good power conversion efficiency (Alam et al., 2021).

Photophysical and Theoretical Studies

The interaction of a nitrobenzoxadiazole derivative with metal ions was studied in the context of photophysical and density functional studies. These studies, involving 4-fluorobenzoylacetonitrile, help in understanding the nature of fluorophore–metal interactions, contributing to the field of photophysical chemistry (Das et al., 2012).

Structural and Electronic Properties

Research involving 4-fluorobenzoylacetonitrile includes the study of the structural and electronic properties of monofluorobenzonitriles. This study contributes to understanding the energetic, structural, and electronic aspects of these compounds, crucial for various applications in chemistry (Ribeiro da Silva et al., 2012).

Anti-Lung Cancer Activity

Novel fluoro-substituted benzo[b]pyran compounds, synthesized using 4-fluorobenzoylacetonitrile, have shown promising anti-lung cancer activity. This indicates the potential role of this chemical in the development of cancer therapeutics (Hammam et al., 2005).

Safety And Hazards

4-Fluorobenzoylacetonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, wearing protective equipment, and ensuring adequate ventilation .

Future Directions

4-Fluorobenzoylacetonitrile has been used in the synthesis of D-π-A type donor materials for bulk heterojunction organic solar cells . This suggests potential applications in the field of renewable energy.

properties

IUPAC Name

3-(4-fluorophenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJBBLDAJBJVBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382482
Record name 4-Fluorobenzoylacetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorobenzoylacetonitrile

CAS RN

4640-67-9
Record name 4-Fluoro-β-oxobenzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4640-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Fluorobenzoylacetonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluorobenzoylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-fluorophenyl)-3-oxopropanenitrile
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Record name P-FLUOROBENZOYLACETONITRILE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

To a stirred suspension of 2.5 g (11.5 mmol) 2-bromo-1-(4-fluoro-phenyl)-ethanone (the preparation of which is described in example . . . ) in 40 ml ethanol was added a solution of 0.90 g (23 mmol) potassium cyanide in 9 ml water. The mixture was then stirred at RT for 2 h, then acidified to ph=5-6 with aqueous HCl 1M and then extracted with ethyl acetate. The combined organic phases were dried over sodium sulfate and concentrated in vacuo. Flash chromatography (heptane/ethyl acetate 6:1) afforded 0.11 g (6%) 3-(4-fluoro-phenyl)-3-oxo-propionitrile as a yellow solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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0.9 g
Type
reactant
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Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
9 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Using general method L, ethyl 4-fluorobenzoate (119 g, 0.71 mol) and MeCN (75 mL) were combined to afford 3-(4-fluorophenyl)-3-oxopropionitrile (100 g, 86% yield). 1H NMR (300 MHz, CDCl3): δ 7.98-7.94 (m, 2H), 7.22 (d, J=6.6 Hz, 2H), 4.07 (s, 2H).
Quantity
119 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
S Alam, MS Akhtar, EB Kim, HS Shin, S Ameen - Applied Sciences, 2021 - mdpi.com
… Significantly, the presence of 4-fluorobenzoylacetonitrile as an … containing the 4-fluorobenzoylacetonitrile based SOM for … We assume that the 4-fluorobenzoylacetonitrile moiety might …
Number of citations: 3 www.mdpi.com
S Alam, MS Akhtar - Appl. Sci, 2021 - researchgate.net
… Significantly, the presence of 4-fluorobenzoylacetonitrile as an … containing the 4-fluorobenzoylacetonitrile based SOM for … We assume that the 4-fluorobenzoylacetonitrile moiety might …
Number of citations: 2 www.researchgate.net
T Ochi, M Sakamoto, A Minamida, K Suzuki… - Bioorganic & medicinal …, 2005 - Elsevier
… Then, 4-fluorobenzoylacetonitrile (1) 6 was condensed to the compound 2 by heating with PPA to give the compound 3, which provides a basic framework of the target. The compound 3 …
Number of citations: 33 www.sciencedirect.com
N Desroy, C Housseman, X Bock, A Joncour… - 2017 - ACS Publications
… The preformed anion of 13 reacted via nucleophilic aromatic substitution with 17, which was synthesized by oxidative cyclization of 4-fluorobenzoylacetonitrile with thiourea (17) …
Number of citations: 122 pubs.acs.org
K Wen, H Dai, Y Mao, Z Zhou… - Molecular Crystals and …, 2023 - Taylor & Francis
… High yield compound 1 is obtained by refluxing 4-fluorobenzoylacetonitrile and hydrazine under the condition of ethanol as solvent, and the reaction is a single-step reaction. …
Number of citations: 0 www.tandfonline.com
KC Joshi, VN Pathak, U Garg - Journal of Heterocyclic …, 1979 - Wiley Online Library
Nine new fluorine containing 5‐amino‐1,3‐disubstituted pyrazoles have been synthesized and characterized by spectral studies. Condensation reactions of these 5‐amino‐1,3‐…
Number of citations: 59 onlinelibrary.wiley.com
M Lusardi, C Rotolo, M Ponassi, E Iervasi… - …, 2022 - Wiley Online Library
… 4-Bromobenzoylacetonitrile, 3-bromobenzoylacetonitrile, 4-fluorobenzoylacetonitrile were prepared according to the published procedure. DMF was reagent grade and was dried on …
Y Zhou, J Wang, Z Gu, S Wang, W Zhu… - Chemical …, 2016 - ACS Publications
… First, 4-fluorobenzoylacetonitrile (153) was condensed with cyclooctanone (154) by heating in polyphosphoric acid (PPA) to afford compound 155, which was converted into the …
Number of citations: 199 pubs.acs.org
M Xia, MR Lambu, MB Tatina… - The Journal of Organic …, 2020 - ACS Publications
A practical three-component reaction between unactivated carbohydrates, oxoacetonitriles, and ammonium acetate gave densely functionalized pyrroles in 75–96% yields. …
Number of citations: 14 pubs.acs.org
HY Wang, DS Mueller, RM Sachwani… - The Journal of …, 2011 - ACS Publications
… Allyl hydroxylamine hydrochloride (0.682 g, 6.22 mmol) was treated with NaOAc (0.562 g, 6.85 mmol) and 4-fluorobenzoylacetonitrile (1.02 g, 6.25 mmol). The reaction flask was then …
Number of citations: 90 pubs.acs.org

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